6-(Dimethylamino)quinoline-5,8-dione
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Overview
Description
6-(Dimethylamino)quinoline-5,8-dione is a nitrogen-containing heterocyclic compound with a quinoline backbone. This compound is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The presence of the dimethylamino group at the 6th position and the quinoline-5,8-dione structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)quinoline-5,8-dione typically involves the reaction of 5,8-quinolinedione with dimethylamine. One common method includes the copper(I)-catalyzed amination of 6-iodoquinoline with dimethylamine in the presence of an 8-oximino-5,6,7,8-tetrahydroquinoline ligand . This reaction yields 6-dimethylaminoquinoline with a high yield of 93%.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Solvent-free conditions and microwave-assisted synthesis are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)quinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-ortho-quinone metal complexes.
Reduction: Reduction reactions can modify the quinoline backbone, leading to different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Transition metal dimers are commonly used as reagents for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be used for reduction reactions.
Substitution: Halogenated quinoline derivatives and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which exhibit unique chemical and biological properties .
Scientific Research Applications
6-(Dimethylamino)quinoline-5,8-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)quinoline-5,8-dione involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to increased intracellular reactive oxygen species (ROS) levels and inducing apoptosis in cancer cells . The compound also affects mitochondrial function and regulates apoptotic proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
Similar Compounds
6-Dimethylamino-2-(3,4,5-trimethoxybenzoyl)-quinoline-5,8-dione: Exhibits remarkable anti-proliferative activity against cancer cell lines.
7-Pyrrolidin-1-yl-2-(3,4,5-trimethoxybenzoyl)-quinoline-5,8-dione: Shows moderate inhibitory activity against tubulin polymerization.
Aminovinyl derivatives of quinoline-5,8-dione: These derivatives have been studied for their anticancer properties.
Uniqueness
6-(Dimethylamino)quinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit NQO1 and induce apoptosis selectively in cancer cells makes it a promising candidate for further drug development .
Properties
CAS No. |
59963-00-7 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
6-(dimethylamino)quinoline-5,8-dione |
InChI |
InChI=1S/C11H10N2O2/c1-13(2)8-6-9(14)10-7(11(8)15)4-3-5-12-10/h3-6H,1-2H3 |
InChI Key |
RHVBDCBODICSEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=O)C2=C(C1=O)C=CC=N2 |
Origin of Product |
United States |
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